Epsilon NAD
Overview
Description
Epsilon NAD refers to a group of synthetic analogs of the natural coenzyme NAD+ (nicotinamide adenine dinucleotide). These analogs, such as epsilonNCD+ (nicotinamide 3,N4-ethenocytosine dinucleotide) and epsilonNAD+ (nicotinamide 1, N6-ethenoadenine dinucleotide), have been synthesized and characterized to study their interactions with various enzymes and to develop sensitive assays for enzyme activities .
Synthesis Analysis
The synthesis of this compound analogs involves the modification of the adenine or cytosine moiety of NAD+. For instance, 1,N6-etheno derivatives of pyridine analogs of NAD+ have been synthesized for use in fluorimetric assays of nucleotide pyrophosphatase. These derivatives, such as epsilon PdAD+ and epsilon hy4PdAD+, exhibit a significant increase in fluorescence upon cleavage of their pyrophosphate bond, which is useful for continuous monitoring of enzyme activity . Similarly, epsilonNCD+ has been synthesized and compared with natural NAD+ in various enzyme systems .
Molecular Structure Analysis
The molecular structure of this compound analogs is designed to closely resemble that of NAD+ to allow for similar accommodations within enzyme binding regions. The structural analogs like epsilonNCD+ have been shown to have a close spatial homology with NAD+, which is crucial for their activity with dehydrogenases .
Chemical Reactions Analysis
This compound analogs participate in enzyme-catalyzed reactions similarly to NAD+. For example, epsilonNCD+ has been tested with several dehydrogenases and found to have Vmax values as great or greater than NAD+ with some enzymes. However, it could not be phosphorylated by NAD+ kinase or synthesized by NAD+ pyrophosphorylase, indicating some limitations in its reactivity compared to NAD+ . The epsilon-poly-L-lysine synthetase (Pls) represents a unique nonribosomal peptide synthetase that uses this compound analogs in the biosynthesis of epsilon-poly-L-lysine, a homopolymer of lysine .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound analogs, such as their molar absorptivities and fluorescence, are critical for their use in assays. For instance, the fluorescence of epsilon PdAD+ and epsilon hy4PdAD+ is relatively insensitive to pH changes, which is advantageous for assays under conditions preserving cellular integrity . The molar absorptivities of beta-NADH and beta-NADPH, which are related to NAD+, have been found to be temperature-dependent and influenced by ionic strength and pH . Additionally, epsilon-AADP, another analog, has been synthesized and characterized for its spectrophotometric and fluorimetric properties, and its ability to act as a competitive inhibitor of NADP-requiring enzymes .
Scientific Research Applications
Multi-Target Analysis and Design of Mitochondrial Metabolism
Research highlights the optimization of mitochondrial models through multi-objective optimization techniques, emphasizing the role of Epsilon-NAD in achieving optimal metabolic outputs. This involves analyzing flux rates that optimize cellular functions, linking ATP production to NADH consumption and investigating the impact on monogenic diseases (Angione et al., 2015).
Enhancement of Epsilon-Poly-Lysine Production
Studies have shown that oxygen-vectors can significantly enhance the production of epsilon-poly-lysine (ɛ-PL) in Streptomyces albulus, with improvements in ɛ-PL concentration and cell mass production. This research delves into the metabolic pathways and energy metabolism involved in ɛ-PL synthesis, indicating a crucial role of NADH/NAD+ ratios in the process (Xu et al., 2015).
Inhibition by N(epsilon)-Modified Lysine Containing Compounds
Investigations into N(epsilon)-modified lysine containing inhibitors for SIRT1 and SIRT2 reveal the significance of Epsilon-NAD in the deacetylation process. This study identifies potent moieties that affect enzyme activities, highlighting the adaptability of the acetyl binding pocket to various N(epsilon)-modifications (Huhtiniemi et al., 2010).
Mechanism of Action
Target of Action
Epsilon NAD primarily targets ADP-ribosylation reactions and the structure/kinetics of NAD+ binding enzymes . It serves as a substrate for bacterial toxin-catalyzed epsilon-ADP ribosylation of signal-transducing G-proteins .
Mode of Action
This compound interacts with its targets by serving as a substrate for the bacterial toxin-catalyzed epsilon-ADP ribosylation of signal-transducing G-proteins . This interaction results in changes at the molecular level, affecting the function of these G-proteins.
Biochemical Pathways
This compound is involved in the ADP-ribosylation reactions and affects the structure and kinetics of NAD+ binding enzymes . These enzymes play a crucial role in various biochemical pathways, including energy metabolism and cell signaling .
Result of Action
The result of this compound’s action is the modulation of the activity of signal-transducing G-proteins . By serving as a substrate for the bacterial toxin-catalyzed epsilon-ADP ribosylation of these proteins, this compound can influence their function and, consequently, the cellular processes they regulate.
Safety and Hazards
Future Directions
Future research directions include the search for ENZ materials with low optical losses and the elucidation of the mechanisms underlying nonlinear enhancements . There is also interest in exploiting engineered materials and surfaces for the manipulation and tailoring of light-induced forces in optomechanics .
Biochemical Analysis
Biochemical Properties
1,N6-Ethenonicotinamide adenine dinucleotide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the active site of glutamate dehydrogenase (GDH), preventing GDH from catalyzing the oxidation of NADH to NAD+, which is necessary for GDH activity .
Molecular Mechanism
At the molecular level, 1,N6-Ethenonicotinamide adenine dinucleotide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its binding to the active site of GDH is a prime example of its molecular mechanism .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O14P2/c24-19(35)11-2-1-4-28(6-11)22-17(33)15(31)12(42-22)7-40-45(36,37)44-46(38,39)41-8-13-16(32)18(34)23(43-13)30-10-26-14-20-25-3-5-29(20)9-27-21(14)30/h1-6,9-10,12-13,15-18,22-23,31-34H,7-8H2,(H3-,24,35,36,37,38,39)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDBQDNBEQHDHK-BSLNIGMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O14P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38806-38-1 | |
Record name | Nicotinamide 1,N(6)-ethenoadenine dinucleotide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038806381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinamide 1,N6-ethenoadeninedinucleotide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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